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Compound of Interest

Compound Name: 4-Fluoroaniline

Cat. No.: B128567

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 4-fluoroaniline. It is intended for
researchers, scientists, and professionals in drug development who utilize spectroscopic
techniques for molecular characterization. This document presents quantitative data in
structured tables, details experimental methodologies, and illustrates the interplay of these
analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of 4-fluoroaniline by
providing information about the chemical environment of its hydrogen (*H), carbon (*3C), and
fluorine (*°F) nuclei.

1H NMR Data

The *H NMR spectrum of 4-fluoroaniline exhibits signals corresponding to the aromatic
protons and the amine protons. The aromatic region typically shows a complex splitting pattern
due to proton-proton and proton-fluorine couplings.
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Data obtained in CDCIz at 400 MHz.

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of 4-fluoroaniline. The
carbon atoms exhibit distinct chemical shifts influenced by the electron-donating amino group
and the electron-withdrawing fluorine atom.

Carbon Assignment Chemical Shift () ppm Coupling Constant (J) Hz
c-1 142.57 d, J(C,F) =20

C-2,C-6 116.10 d, JCF) =76

C-3,C-5 115.69 d, J(CF) =224

C-4 156.38 d, J(C,F) =235.2

Data obtained in CDCIs at 100 MHz.

19F NMR Data

19F NMR is particularly useful for fluorine-containing compounds. The chemical shift of the
fluorine atom in 4-fluoroaniline is sensitive to its electronic environment.

Nucleus Chemical Shift () ppm Solvent

19F -113.5 Neat
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Referenced against CFCls.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in 4-fluoroaniline based on their
characteristic vibrational frequencies.

Vibrational Mode *Frequency (cm™?) ** Intensity
N-H Stretch (asymmetric) 3480 Strong
N-H Stretch (symmetric) 3395 Strong
Aromatic C-H Stretch 3050 Medium
C=C Aromatic Stretch 1620, 1510 Strong
N-H Bend 1600 Medium
C-N Stretch 1280 Strong
C-F Stretch 1220 Strong
Aromatic C-H Bend 820 Strong

Data corresponds to a liquid film or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 4-fluoroaniline.

m/z Relative Intensity (%) Assignment

111 100 [M]* (Molecular lon)
84 ~30 [M - HCNJ*

83 ~20 [M - H2CNJ*

57 ~15 [CaHs]*
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Data obtained by Electron lonization (El).

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A solution of 4-fluoroaniline is prepared by dissolving approximately 10-
20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) ina 5
mm NMR tube. The concentration should be around 0.1 - 0.2 M.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a field
strength of 300-500 MHz for *H. For 3C NMR, a proton-decoupled spectrum is acquired. For
19F NMR, a dedicated fluorine probe or a broadband probe is used. Standard acquisition
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and an appropriate spectral width.

Infrared (IR) Spectroscopy

Thin Solid Film Method: A small amount of solid 4-fluoroaniline (if in salt form) is dissolved in a
volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g.,
NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the
plate. The plate is then placed in the spectrometer for analysis.

KBr Pellet Method: A few milligrams of 4-fluoroaniline are ground with dry potassium bromide
(KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to
form a thin, transparent pellet, which is subsequently analyzed.

Neat Liquid Method: If 4-fluoroaniline is in its liquid state, a drop is placed between two salt
plates to create a thin liquid film for analysis.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For
direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile)
to a concentration of approximately 1 mg/mL and then further diluted.
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lonization: Electron lonization (El) is a common method where a high-energy electron beam
bombards the sample molecules, causing them to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for 4-fluoroaniline.
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Caption: Workflow of Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Data of 4-Fluoroaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128567#4-fluoroaniline-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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